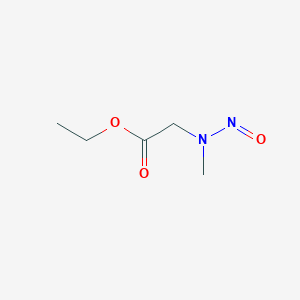
N-Nitrososarcosine ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitrososarcosine ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153980. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Carcinogenicity Studies
N-Nitrososarcosine ethyl ester has been extensively studied for its carcinogenic properties. Research indicates that it can induce tumors in various animal models, which is crucial for understanding its potential impact on human health.
- Animal Models : Studies have shown that NSARE can cause esophageal tumors in rats when administered through drinking water and nasal tumors in mice through dietary exposure. Notably, liver tumors were observed in newborn mice following intraperitoneal injections of NSARE .
- Mechanisms of Action : The carcinogenic effects are attributed to the formation of DNA adducts, which result from metabolic activation of the compound. Ethyl DNA adducts formed during metabolism have been identified as critical biomarkers for assessing exposure and risk .
Toxicological Assessments
The toxicological profile of this compound has been characterized through various studies aimed at understanding its acute and chronic toxicity.
- Acute Toxicity : Research utilizing quantitative structure-activity relationship (QSAR) models has provided insights into the acute oral toxicity of N-nitroso compounds, including NSARE. These models help predict toxicity based on molecular structure and have identified specific structural alerts associated with high toxicity levels .
- Chronic Toxicity : Long-term exposure studies have indicated that NSARE may lead to various forms of cancer, with significant implications for dietary safety and public health policies regarding nitrosamine contamination in food products .
Environmental Impact
This compound is also relevant in environmental studies due to its presence as a contaminant in processed foods and tobacco products.
- Food Contamination : NSARE has been detected in smoked meats and other processed food items, raising concerns about dietary exposure to nitrosamines. The levels found range from 2–56 μg/kg in smoked meat products .
- Tobacco Products : This compound is a known constituent of tobacco smoke, contributing to the overall carcinogenic risk associated with tobacco use. The presence of NSARE in smokeless tobacco products further emphasizes the need for regulatory oversight .
Regulatory Considerations
Due to its carcinogenic properties, this compound has attracted attention from regulatory bodies concerned with food safety and pharmaceutical products.
- Risk Assessment : Regulatory agencies have initiated reviews to assess the risks associated with N-nitrosamine impurities in pharmaceuticals, including those that may contain NSARE as a byproduct of synthesis or degradation .
- Mitigation Strategies : Recommendations include developing analytical methods for detecting nitrosamines in drugs and implementing measures to limit their presence in consumer products .
Case Studies
Several case studies illustrate the applications of this compound in research:
特性
CAS番号 |
13344-50-8 |
|---|---|
分子式 |
C5H10N2O3 |
分子量 |
146.14 g/mol |
IUPAC名 |
ethyl 2-[methyl(nitroso)amino]acetate |
InChI |
InChI=1S/C5H10N2O3/c1-3-10-5(8)4-7(2)6-9/h3-4H2,1-2H3 |
InChIキー |
IIGUXNQRQSATOU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C)N=O |
正規SMILES |
CCOC(=O)CN(C)N=O |
Key on ui other cas no. |
13344-50-8 |
同義語 |
N-nitrososarcosine ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















